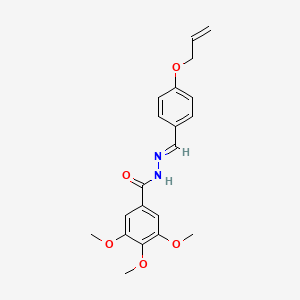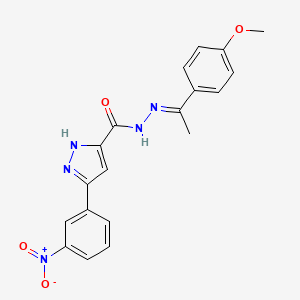![molecular formula C24H28N2O4 B11989552 2-[4-(butylamino)-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide](/img/structure/B11989552.png)
2-[4-(butylamino)-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-BUTYLAMINO-2-HYDROXY-6,7-DIMETHOXY-NAPHTHALEN-1-YL)-N-PHENYL-ACETAMIDE is a complex organic compound that features a naphthalene core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BUTYLAMINO-2-HYDROXY-6,7-DIMETHOXY-NAPHTHALEN-1-YL)-N-PHENYL-ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Naphthalene Derivative Formation: Starting with a naphthalene derivative, the compound is functionalized with hydroxy and methoxy groups.
Amine Substitution: Introduction of the butylamino group through nucleophilic substitution.
Acetamide Formation: Coupling with phenylacetyl chloride to form the final acetamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and amine groups could form hydrogen bonds with biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-AMINO-2-HYDROXY-6,7-DIMETHOXY-NAPHTHALEN-1-YL)-N-PHENYL-ACETAMIDE: Similar structure but with an amino group instead of a butylamino group.
2-(4-BUTYLAMINO-2-HYDROXY-6,7-DIMETHOXY-NAPHTHALEN-1-YL)-N-METHYL-ACETAMIDE: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
The uniqueness of 2-(4-BUTYLAMINO-2-HYDROXY-6,7-DIMETHOXY-NAPHTHALEN-1-YL)-N-PHENYL-ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C24H28N2O4 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
2-[4-(butylamino)-2-hydroxy-6,7-dimethoxynaphthalen-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C24H28N2O4/c1-4-5-11-25-20-15-21(27)19(14-24(28)26-16-9-7-6-8-10-16)17-12-22(29-2)23(30-3)13-18(17)20/h6-10,12-13,15,25,27H,4-5,11,14H2,1-3H3,(H,26,28) |
Clé InChI |
GIOMEMICSQPWSS-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC(=C(C2=CC(=C(C=C21)OC)OC)CC(=O)NC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11989488.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989497.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11989513.png)



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11989535.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide](/img/structure/B11989540.png)
![N-[(E)-benzylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine](/img/structure/B11989545.png)

![[(2E)-2-(1-hexylpyridin-2(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B11989556.png)
![2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B11989562.png)
